Diethyldithiocarbamic acid
Overview
Description
Diethyldithiocarbamic acid is a member of the class of dithiocarbamic acids, characterized by the replacement of both oxygens in diethylcarbamic acid with sulfur atoms . This compound is known for its ability to form stable complexes with transition metals, making it valuable in various scientific and industrial applications .
Preparation Methods
Diethyldithiocarbamic acid can be synthesized through the reaction of diethylamine, carbon disulfide, and sodium hydroxide in an aqueous solution . The reaction product is then dried at 40°C to yield sodium diethyldithiocarbamate, which contains three molecules of crystal water per molecule . The reaction is exothermic, requiring cold saline for cooling to maintain the temperature between 0-30°C .
Chemical Reactions Analysis
Diethyldithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: Oxidation of sodium diethyldithiocarbamate with iodine produces a thiuram disulfide.
Substitution: Diethyldithiocarbamate can react with metal salts to form transition metal dithiocarbamate complexes.
Decomposition: In aqueous solutions, diethyldithiocarbamates decompose to form carbon disulfide and diethylamine, a process accelerated by acids.
Scientific Research Applications
Diethyldithiocarbamic acid and its derivatives have a wide range of applications:
Mechanism of Action
Diethyldithiocarbamic acid acts primarily as a chelating agent, binding to metal ions through its sulfur atoms . This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems . In cancer therapy, diethyldithiocarbamate copper complexes induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Diethyldithiocarbamic acid is unique among dithiocarbamic acids due to its specific structure and properties. Similar compounds include:
Sodium diethyldithiocarbamate: Used interchangeably with this compound in various applications.
Silver diethyldithiocarbamate: Utilized for the detection of arsenic and as a reagent in chemical synthesis.
Zinc diethyldithiocarbamate: Known for its use in dermatological applications and as a chelating agent.
This compound stands out due to its versatility and effectiveness in forming stable metal complexes, making it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
diethylcarbamodithioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBWSYZSUOEYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-18-5 (hydrochloride salt), 20624-25-3 (hydrochloride salt, trihydrate), 21124-33-4 (ammonium salt), 34464-51-2 (bismuth salt), 3699-30-7 (potassium-salt) | |
Record name | Ditiocarb | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045017 | |
Record name | Ditiocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147-84-2 | |
Record name | Diethyldithiocarbamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ditiocarb | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ditiocarb | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02520 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbamodithioic acid, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ditiocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyldithiocarbamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DITIOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Z2744345 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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